Ethanone, 1-(5-methoxy-2-thienyl)-
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Overview
Description
Ethanone, 1-(5-methoxy-2-thienyl)-, also known as 1-(5-methoxythiophen-2-yl)ethanone, is an organic compound with the molecular formula C7H8O2S and a molecular weight of 156.2 g/mol . This compound features a thiophene ring substituted with a methoxy group and an ethanone group, making it a derivative of thiophene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-methoxy-2-thienyl)- typically involves the reaction of 5-methoxy-2-thiophenecarboxylic acid with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-methoxy-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethanone, 1-(5-methoxy-2-thienyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-methoxy-2-thienyl)- involves its interaction with specific molecular targets. The methoxy and ethanone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The thiophene ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-thienyl)-: Lacks the methoxy group, making it less polar and potentially less reactive in certain biological contexts.
Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-: Contains a phenyl ring instead of a thiophene ring, altering its electronic properties and reactivity.
Uniqueness
Ethanone, 1-(5-methoxy-2-thienyl)- is unique due to the presence of both the methoxy and ethanone groups on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
30009-72-4 |
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Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
1-(5-methoxythiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8O2S/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3 |
InChI Key |
YIAOGOBNHXCNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)OC |
Origin of Product |
United States |
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